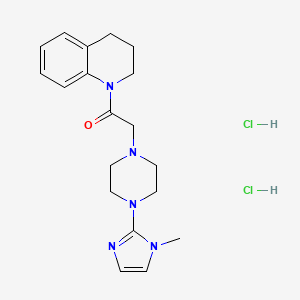
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride is a complex compound used in various scientific research fields. This compound is known for its multifaceted applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride typically involves several steps:
The initial step involves the preparation of 3,4-dihydroquinoline, which is achieved through the hydrogenation of quinoline.
Next, a piperazine derivative containing the 1-methyl-1H-imidazol-2-yl group is synthesized.
These intermediate compounds are then reacted together under controlled conditions to form the desired product.
The final step involves converting the free base form to the dihydrochloride salt to enhance stability and solubility.
Industrial Production Methods: Industrial production of this compound involves scaling up the reaction processes, optimizing yields, and ensuring purity. This often includes continuous flow synthesis and the use of high-pressure reactors to maintain the necessary reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions typically yield 1,2,3,4-tetrahydroquinolin derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving the imidazole or piperazine rings.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon for hydrogenation reactions
Oxidation typically yields quinolone derivatives.
Reduction reactions can produce a variety of tetrahydroquinoline compounds.
Substitution reactions result in modified imidazole or piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
Mechanism by Which the Compound Exerts Its Effects: The compound exerts its effects through various mechanisms depending on the context of its use:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Receptor Interaction: The imidazole and piperazine groups may interact with specific receptors, modulating biological activities.
Molecular Targets: Enzymes like proteases and kinases, receptors in the central nervous system.
Pathways: Signal transduction pathways, neurotransmitter pathways.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: Compared to similar compounds, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride has unique structural features that enhance its specificity and efficacy in various applications.
List of Similar Compounds:Quinoline derivatives
Piperazine derivatives
Imidazole-containing compounds
This analysis provides a comprehensive overview of the compound, from its synthesis to its applications and mechanisms of action. Each section delves into the specifics to highlight its significance in scientific research and industry.
Propiedades
Número CAS |
1351590-74-3 |
|---|---|
Fórmula molecular |
C19H26ClN5O |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C19H25N5O.ClH/c1-21-10-8-20-19(21)23-13-11-22(12-14-23)15-18(25)24-9-4-6-16-5-2-3-7-17(16)24;/h2-3,5,7-8,10H,4,6,9,11-15H2,1H3;1H |
Clave InChI |
WOQYRFOVZBVIEE-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43.Cl.Cl |
SMILES canónico |
CN1C=CN=C1N2CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















